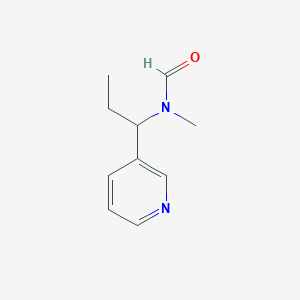

N-methyl-N-(1-pyridin-3-ylpropyl)formamide

Descripción general

Descripción

N-methyl-N-(1-pyridin-3-ylpropyl)formamide is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further connected to a formamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-pyridin-3-ylpropyl)formamide typically involves the reaction of N-methylformamide with 3-(bromomethyl)pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of N-methylformamide attacks the carbon atom of the bromomethyl group, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: N-methylformamide, 3-(bromomethyl)pyridine

Solvent: Anhydrous tetrahydrofuran (THF)

Base: Potassium carbonate (K2CO3)

Temperature: Room temperature

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(1-pyridin-3-ylpropyl)formamide can undergo various chemical reactions, including:

Oxidation: The formamide group can be oxidized to form N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid.

Reduction: The formamide group can be reduced to form N-methyl-N-(1-pyridin-3-ylpropyl)amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid

Reduction: N-methyl-N-(1-pyridin-3-ylpropyl)amine

Substitution: Nitrated or halogenated derivatives of this compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Research

One of the prominent applications of N-methyl-N-(1-pyridin-3-ylpropyl)formamide is in the development of anticancer agents. Research has shown that derivatives of this compound can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have been explored for their potential to enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Neuroprotective Properties

Studies have indicated that compounds similar to this compound exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile reagent in organic synthesis. It has been utilized in the synthesis of various bioactive molecules, including pyrazole derivatives. For instance, it has been employed in the preparation of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide, showcasing its utility in generating complex structures from simpler precursors .

Formylation Reactions

This compound acts as a formylating agent, facilitating the introduction of formyl groups into organic substrates. Such reactions are crucial for synthesizing aldehydes and related compounds, which are important intermediates in pharmaceuticals and agrochemicals .

Case Study 1: Development of PARP Inhibitors

A study focused on the synthesis and evaluation of substituted pyridones derived from this compound revealed their potential as PARP inhibitors. These compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting their viability as lead compounds for further development in cancer therapy .

Case Study 2: Neuroprotective Agent Exploration

Research investigating the neuroprotective properties of related pyridine derivatives highlighted that certain modifications to this compound enhanced its efficacy in protecting neuronal cells from oxidative stress. This study underscores the importance of structure-activity relationships (SAR) in optimizing therapeutic agents for neurodegenerative diseases .

Data Tables

Mecanismo De Acción

The mechanism of action of N-methyl-N-(1-pyridin-3-ylpropyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-methyl-N-(1-pyridin-2-ylpropyl)formamide

- N-methyl-N-(1-pyridin-4-ylpropyl)formamide

- N-methyl-N-(1-pyridin-3-ylethyl)formamide

Uniqueness

N-methyl-N-(1-pyridin-3-ylpropyl)formamide is unique due to the specific positioning of the pyridine ring and the propyl chain, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.

Actividad Biológica

Overview

N-methyl-N-(1-pyridin-3-ylpropyl)formamide, also known by its CAS number 887355-12-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a pyridine ring attached to a formamide moiety, which may contribute to its interaction with biological targets. The presence of the pyridine ring is significant as it can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological receptors.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : Its structure suggests it could interact with various receptors, including those involved in neurotransmission and inflammation.

Pharmacological Effects

Research indicates that this compound may have the following pharmacological effects:

- Anti-inflammatory Activity : Studies show that compounds with similar structures can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Antitumor Properties : Preliminary data suggest that this compound may inhibit cancer cell growth, possibly through apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of kinases | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Studies

- Anti-inflammatory Effects : A study conducted on the anti-inflammatory properties of similar compounds highlighted that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential application in chronic inflammatory diseases.

- Antitumor Activity : In a controlled study on cancer cell lines, this compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, as evidenced by increased markers of programmed cell death.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound analogs to enhance its efficacy and selectivity. These investigations include:

- Structure-Activity Relationship (SAR) : Modifications to the pyridine ring and formamide group have been explored to optimize binding affinity and biological activity.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic potential of the compound in treating inflammatory diseases and tumors.

Propiedades

IUPAC Name |

N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-5-4-6-11-7-9/h4-8,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCIYYMDEHTYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394669 | |

| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887355-12-6 | |

| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.